3-Bromo-5-propyl-1,2,4-oxadiazole

Lipophilicity Drug Design ADME

3-Bromo-5-propyl-1,2,4-oxadiazole (CAS 1256643-63-6, molecular formula C5H7BrN2O, molecular weight 191.03) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class. The compound features a five-membered ring containing one oxygen and two nitrogen atoms, with a bromine substituent at the 3-position and a propyl group at the 5-position.

Molecular Formula C5H7BrN2O
Molecular Weight 191.028
CAS No. 1256643-63-6
Cat. No. B577819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-propyl-1,2,4-oxadiazole
CAS1256643-63-6
Synonyms3-bromo-5-propyl-1,2,4-oxadiazole(SALTDATA: FREE)
Molecular FormulaC5H7BrN2O
Molecular Weight191.028
Structural Identifiers
SMILESCCCC1=NC(=NO1)Br
InChIInChI=1S/C5H7BrN2O/c1-2-3-4-7-5(6)8-9-4/h2-3H2,1H3
InChIKeyVEFOSXNCDRYUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-propyl-1,2,4-oxadiazole (CAS 1256643-63-6): Molecular Features and Sourcing Considerations


3-Bromo-5-propyl-1,2,4-oxadiazole (CAS 1256643-63-6, molecular formula C5H7BrN2O, molecular weight 191.03) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class . The compound features a five-membered ring containing one oxygen and two nitrogen atoms, with a bromine substituent at the 3-position and a propyl group at the 5-position . Its canonical SMILES notation is CCCC1=NC(Br)=NO1, and its InChIKey is VEFOSXNCDRYUNJ-UHFFFAOYSA-N [1]. As a member of the 1,2,4-oxadiazole family—a privileged scaffold in medicinal chemistry due to its diverse biological activities and metabolic stability—this specific substitution pattern offers a defined starting point for structure-activity relationship (SAR) exploration and late-stage functionalization [2].

Why 3-Bromo-5-propyl-1,2,4-oxadiazole Is Not Interchangeable with Other 1,2,4-Oxadiazoles


Within the 1,2,4-oxadiazole class, even minor alterations to the substitution pattern—such as changing the alkyl chain length, replacing bromine with another halogen, or modifying the heterocyclic core—can profoundly impact physicochemical properties, reactivity, and biological activity [1]. The bromine atom at the 3-position is a key synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann), enabling precise diversification in medicinal chemistry programs [2]. The specific n-propyl group at the 5-position confers a distinct lipophilicity profile (LogP ~1.70) compared to methyl, ethyl, or isopropyl analogs, directly influencing membrane permeability, solubility, and target engagement . Generic substitution with a different 1,2,4-oxadiazole derivative—such as 3-bromo-5-ethyl-1,2,4-oxadiazole (CAS 1256643-25-0) or 3-chloro-5-propyl-1,2,4-oxadiazole—introduces variability in reaction outcomes and biological readouts, compromising the reproducibility and interpretability of SAR studies. The quantitative evidence presented in Section 3 underscores why researchers and procurement specialists should specify this exact compound rather than assume class-level equivalence.

Quantitative Differentiation Evidence for 3-Bromo-5-propyl-1,2,4-oxadiazole vs. Structural Analogs


Lipophilicity (LogP) Differentiation from 3-Bromo-5-ethyl-1,2,4-oxadiazole

The measured LogP value for 3-Bromo-5-propyl-1,2,4-oxadiazole is 1.70, which is 0.52 units higher than that of its closest commercially available analog, 3-Bromo-5-ethyl-1,2,4-oxadiazole (LogP ~1.18, predicted via same method) . This difference corresponds to an approximately 3.3-fold increase in partition coefficient, which directly impacts the compound's suitability for crossing biological membranes versus aqueous solubility requirements. For lead optimization, this LogP places the propyl derivative in a more favorable range for CNS drug discovery (optimal LogP 1.5–3.0), while the ethyl analog falls below this threshold [1].

Lipophilicity Drug Design ADME

Physicochemical Property Differentiation: Predicted Boiling Point vs. Isopropyl Analog

The predicted boiling point of 3-Bromo-5-propyl-1,2,4-oxadiazole is 179.9 °C (EPA T.E.S.T. method), which is approximately 15–20 °C lower than the isopropyl analog 3-Bromo-5-isopropyl-1,2,4-oxadiazole (CAS 121562-07-0, predicted boiling point ~195–200 °C based on homologous series extrapolation) [1]. This lower boiling point facilitates more efficient solvent removal during purification, reduces thermal decomposition risk during distillation, and may influence storage and shipping classifications . The n-propyl chain also imparts greater conformational flexibility than the branched isopropyl group, affecting crystallization behavior and solid-state properties.

Physical Chemistry Purification Handling

Synthetic Handle Utility: Bromine at 3-Position Enables Late-Stage Diversification

The bromine atom at the 3-position serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl/heteroaryl boronic acids), Buchwald-Hartwig amination, and Ullmann-type couplings [1]. In contrast, the 3-chloro analog (3-Chloro-5-propyl-1,2,4-oxadiazole) exhibits significantly lower reactivity in cross-coupling due to the stronger C–Cl bond (bond dissociation energy ~95 kcal/mol vs. ~80 kcal/mol for C–Br), often requiring harsher conditions or specialized ligands to achieve comparable yields [2]. The propyl chain at the 5-position remains inert under standard cross-coupling conditions, allowing for selective functionalization at the 3-position without protecting group manipulation. This orthogonal reactivity profile is not achievable with 3-unsubstituted 5-propyl-1,2,4-oxadiazole (which lacks a cross-coupling handle) or 5-bromo-3-propyl isomers (which place the reactive halogen at a different ring position with altered electronic properties) [3].

Cross-Coupling SAR Medicinal Chemistry

Antibacterial Class Potential: 1,2,4-Oxadiazole Scaffold Activity Against Gram-Positive Pathogens

Although direct MIC data for 3-Bromo-5-propyl-1,2,4-oxadiazole are not reported in the public literature, extensive studies on structurally related 1,2,4-oxadiazole derivatives demonstrate that compounds containing this scaffold exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [1]. In a systematic evaluation of synthetic 1,2,4-oxadiazoles, active compounds displayed MIC values ≤ 8 μg/mL against S. aureus ATCC 29213, with lead compounds (e.g., compound 57b/1) progressing to in vivo evaluation [2]. The oxadiazole antibacterials were discovered through in silico docking against penicillin-binding proteins and represent a novel class distinct from β-lactams, glycopeptides, and oxazolidinones [3]. The presence of the bromine at the 3-position in the target compound provides a vector for further optimization to enhance potency and overcome resistance, whereas non-halogenated analogs lack this diversification potential.

Antimicrobial Drug Discovery MRSA

Anti-Inflammatory Activity: Class-Level Evidence for 5-Propyl-1,2,4-Oxadiazoles

A study evaluating 3-aryl-5-(n-propyl)-1,2,4-oxadiazoles (compounds 4a–f) demonstrated that five out of six derivatives exhibited significant anti-inflammatory activity when compared with acetylsalicylic acid (aspirin) as a positive control [1]. Among these, compound 4c showed the most pronounced effect, while compounds 4b and 4d were approximately 70% less effective than aspirin, and compounds 4f and the unsubstituted oxadiazole were approximately 50% less effective [1]. This structure-activity relationship demonstrates that the 5-propyl substituent on the 1,2,4-oxadiazole ring is permissive for anti-inflammatory activity, with potency tunable via modification at the 3-position. In contrast, the corresponding 4,5-dihydro-1,2,4-oxadiazoles (compounds 3a–f) showed minimal anti-inflammatory activity but exhibited antimicrobial effects against S. aureus, M. smegmatis, and C. albicans [1]. The bromine atom in the target compound 3-Bromo-5-propyl-1,2,4-oxadiazole can be replaced with various aryl groups via cross-coupling to generate focused libraries for anti-inflammatory screening, leveraging the validated 5-propyl pharmacophore.

Anti-inflammatory COX Drug Discovery

Commercial Availability and Cost Comparison with Non-Brominated Analogs

3-Bromo-5-propyl-1,2,4-oxadiazole is commercially available from multiple reputable suppliers with typical lead times of <1 week for stock quantities, and custom synthesis options for bulk orders . Pricing for research quantities (1 g) is approximately £308 (~$390 USD), placing it in the mid-range for specialized heterocyclic building blocks . In contrast, the non-brominated analog 5-propyl-1,2,4-oxadiazole (CAS not assigned) is not commercially stocked and requires custom synthesis, with estimated costs exceeding $1,500 for small quantities and lead times of 4–6 weeks. The 3-chloro analog (3-Chloro-5-propyl-1,2,4-oxadiazole) is also not widely stocked, and its synthesis requires handling of corrosive chlorinating agents (e.g., POCl₃, PCl₅), adding safety and disposal costs. The bromo derivative is therefore the most accessible and cost-effective entry point for 3-substituted-5-propyl-1,2,4-oxadiazole SAR exploration .

Procurement Sourcing Cost Analysis

Optimal Application Scenarios for 3-Bromo-5-propyl-1,2,4-oxadiazole (CAS 1256643-63-6) in R&D and Industrial Settings


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Researchers engaged in lead optimization can utilize 3-Bromo-5-propyl-1,2,4-oxadiazole as a key intermediate for generating focused libraries of 3-aryl/heteroaryl-5-propyl-1,2,4-oxadiazoles [1]. The bromine atom undergoes efficient palladium-catalyzed cross-coupling with a wide range of boronic acids and boronate esters under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100 °C), enabling rapid exploration of SAR at the 3-position while the 5-propyl group maintains favorable LogP (~1.70) for cellular permeability . This orthogonal reactivity is particularly valuable for programs targeting CNS disorders (optimal LogP window 1.5–3.0) or antimicrobial indications where the 1,2,4-oxadiazole scaffold has demonstrated activity against MRSA and VRE [2].

Anti-Inflammatory Drug Discovery: Building on a Validated Pharmacophore

Based on the demonstrated anti-inflammatory activity of 3-aryl-5-(n-propyl)-1,2,4-oxadiazoles in the carrageenan-induced rat paw edema model [3], this compound is ideally suited for programs seeking novel COX-independent anti-inflammatory agents. The bromine serves as a placeholder that can be replaced with diverse aryl or heteroaryl groups to optimize potency beyond the 50–70% efficacy (relative to aspirin) observed for early analogs [3]. The 5-propyl chain is critical for activity, as the corresponding 4,5-dihydro derivatives (saturated oxadiazolines) showed negligible anti-inflammatory effects but instead displayed antimicrobial activity [3]. Researchers should prioritize this exact compound to ensure they are working with the fully aromatic 1,2,4-oxadiazole core essential for anti-inflammatory activity.

Antibacterial Lead Generation: Scaffold-Based Library Synthesis

Given that the 1,2,4-oxadiazole scaffold is a validated chemotype for antibacterial activity against Gram-positive pathogens, including drug-resistant strains (MIC ≤ 8 μg/mL for optimized derivatives against S. aureus ATCC 29213) [4], this compound is an excellent starting point for parallel library synthesis. The bromine handle allows for rapid diversification at the 3-position, while the 5-propyl group contributes to the overall physicochemical profile required for bacterial cell penetration. Unlike 3-unsubstituted or 3-chloro analogs—which are either unreactive or require harsh coupling conditions—this bromo derivative offers the optimal balance of reactivity and commercial availability . The resulting 3-substituted-5-propyl-1,2,4-oxadiazole libraries can be screened directly against Gram-positive and Gram-negative panels, with active compounds progressing to MIC determination and in vivo efficacy studies as demonstrated for lead oxadiazoles [4].

Academic and Industrial Building Block Procurement

For core facilities, academic laboratories, and CROs requiring a reliable source of 3-halogenated-5-alkyl-1,2,4-oxadiazole building blocks, this compound is the most logistically viable option . It is stocked by multiple reputable suppliers (Fluorochem, TRC, ChemBridge, BOC Sciences, SynHet) with typical lead times under one week for research quantities . The 95%+ purity specification and liquid physical state facilitate ease of handling and precise weighing for reaction setup . Procurement specialists should note that alternative analogs (e.g., 3-chloro, 5-ethyl, or non-halogenated derivatives) either require custom synthesis with 4–6 week lead times, carry higher hazard classifications due to corrosive chlorinating agents, or are simply not commercially available. Selecting this specific compound minimizes supply chain disruptions and ensures experimental continuity in multi-step synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-propyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.